molecular formula C16H23N3O3 B7129720 N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide

Cat. No.: B7129720
M. Wt: 305.37 g/mol
InChI Key: DZBCIPKNUKSBHF-UHFFFAOYSA-N
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Description

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxymethyl group, and a methylcarbamoyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-17-16(21)18-15(20)11-19-9-7-13(8-10-19)12-22-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBCIPKNUKSBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CN1CCC(CC1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenoxymethyl group and the methylcarbamoyl moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxymethyl Group: This step often involves nucleophilic substitution reactions where a phenoxymethyl halide reacts with the piperidine derivative.

    Addition of the Methylcarbamoyl Group: This is typically done through carbamoylation reactions using methyl isocyanate or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetate, while reduction could produce N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]ethanol.

Scientific Research Applications

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]ethanol
  • N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetate

Uniqueness

N-(methylcarbamoyl)-2-[4-(phenoxymethyl)piperidin-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

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